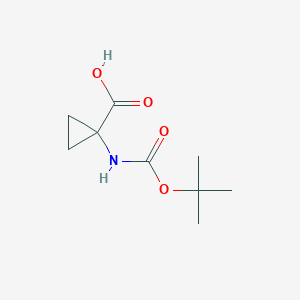

1-(Boc-amino)cyclopropanecarboxylic acid

Beschreibung

The exact mass of the compound 1-(Boc-amino)cyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Boc-amino)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Boc-amino)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-8(2,3)14-7(13)10-9(4-5-9)6(11)12/h4-5H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKCOVBHIFAJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350893 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88950-64-5 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88950-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Boc-amino)cyclopropanecarboxylic acid CAS number 88950-64-5

An In-Depth Technical Guide to 1-(Boc-amino)cyclopropanecarboxylic Acid (CAS 88950-64-5)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-(tert-butoxycarbonyl-amino)cyclopropanecarboxylic acid (Boc-Acca-OH). It delves into the molecule's strategic importance, synthesis, core applications, and essential safety protocols, providing field-proven insights and actionable methodologies.

Introduction: The Strategic Value of a Constrained Scaffold

1-(Boc-amino)cyclopropanecarboxylic acid is a cornerstone building block in modern medicinal chemistry and peptide science. It is a synthetic, non-proteinogenic amino acid distinguished by a cyclopropane ring fused to its α-carbon. This seemingly simple structural feature imparts profound and advantageous properties to larger molecules, making it a highly sought-after component in the design of novel therapeutics.

The cyclopropane moiety introduces conformational rigidity, locking the molecular backbone into a specific, bioactive conformation.[1] This pre-organization can lead to a significant enhancement in binding potency and selectivity for biological targets, a critical objective in minimizing off-target effects.[1][2] Furthermore, the cyclopropyl group is inherently resistant to common metabolic degradation pathways, which can improve the in-vivo half-life and overall pharmacokinetic profile of a drug candidate.[1][3] This guide will explore the synthesis of this valuable reagent, its versatile applications, and the causality behind its effectiveness.

Physicochemical Properties and Specifications

Accurate characterization is the foundation of reproducible science. The key properties of 1-(Boc-amino)cyclopropanecarboxylic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 88950-64-5 | [4][5][6][7][8][][10] |

| Molecular Formula | C₉H₁₅NO₄ | [4][5][8][][10] |

| Molecular Weight | 201.22 g/mol | [6][8][] |

| Appearance | White to off-white crystalline powder | [4][6][][11][12] |

| Melting Point | 167-178 °C | [4][][12] |

| Boiling Point | 347.6 ± 21.0 °C (Predicted) | [6][12] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [6][12] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [12] |

| Storage Conditions | Store at 0-8 °C or Room Temperature, Sealed in dry, Keep in dark place | [4][5][][12] |

The Cyclopropane Moiety: A Driver of Pharmacological Advantage

The incorporation of cyclopropane rings into drug candidates is a deliberate strategy to address common challenges in drug discovery.[2] The strained, three-membered ring system offers a unique combination of steric and electronic properties that are exploited to enhance molecular performance.

Key Advantages:

-

Enhanced Metabolic Stability : The C-H bonds of a cyclopropane ring are stronger than those in linear alkanes, making the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3] This translates to increased drug exposure and potentially less frequent dosing.

-

Conformational Rigidity : Unlike flexible alkyl chains, the cyclopropane ring acts as a rigid linker, reducing the entropic penalty upon binding to a target receptor. This can lock a molecule into its most active conformation, boosting potency.[1][2]

-

Improved Target Binding and Selectivity : The defined three-dimensional structure can facilitate more precise interactions with a binding pocket, improving both affinity and selectivity over other targets.[1][13]

-

Increased Permeability : The lipophilic nature of the cyclopropyl group can enhance a molecule's ability to cross cellular membranes, a crucial factor for oral bioavailability and CNS penetration.[13][14]

-

Novel Chemical Space : As a bioisostere for alkenes or gem-dimethyl groups, the cyclopropane ring provides structural novelty, allowing chemists to generate new intellectual property and escape existing patent landscapes.[3]

Caption: Linear vs. Cyclopropane Scaffold Impact.

Synthesis of 1-(Boc-amino)cyclopropanecarboxylic Acid

The most direct and widely used synthesis involves the N-protection of 1-aminocyclopropanecarboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O). This method is efficient and proceeds under mild conditions.

Experimental Protocol: Boc Protection of 1-Aminocyclopropanecarboxylic Acid

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure robust execution.

Materials:

-

1-Aminocyclopropanecarboxylic acid hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactant Solubilization & Basification:

-

Suspend 1-aminocyclopropanecarboxylic acid hydrochloride (1.0 eq) in DCM.

-

Add triethylamine (TEA, 1.1 eq) dropwise while stirring.[11]

-

Causality: TEA is a non-nucleophilic base that deprotonates the ammonium hydrochloride salt to generate the free, nucleophilic primary amine required for the subsequent reaction. Stirring for 10-15 minutes ensures complete deprotonation.

-

-

Boc Anhydride Addition:

-

To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM.

-

Allow the reaction to stir at room temperature overnight.

-

Causality: The nucleophilic amine attacks a carbonyl carbon of the Boc anhydride.[15] The reaction is driven to completion by the formation of stable byproducts: gaseous carbon dioxide and tert-butanol.[16] Running the reaction overnight ensures it proceeds to completion.

-

-

Work-up & Extraction:

-

Wash the reaction mixture with 1M HCl (2x).

-

Causality: The acidic wash removes any unreacted TEA and other basic impurities.

-

Wash the organic layer with deionized water (1x) and then with brine (1x).

-

Causality: The water wash removes water-soluble impurities, and the brine wash begins the drying process by removing bulk water from the organic phase.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: This removes residual water to prevent interference with crystallization and yield a crude solid.

-

-

Purification:

-

The resulting crude white solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary to achieve >98% purity.

-

Caption: Synthetic Workflow for Boc-Acca-OH.

Core Applications in Synthesis

1-(Boc-amino)cyclopropanecarboxylic acid is a versatile reagent primarily leveraged in two domains: peptide synthesis and as a key intermediate for small molecule therapeutics.

A. Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-Acca-OH serves as a conformationally constrained, non-natural amino acid. The Boc (tert-butoxycarbonyl) group is a cornerstone of one of the two major SPPS strategies (Boc/Bzl vs. Fmoc/tBu).[16][]

-

Mechanism of Action: The Boc group protects the α-amino functionality, preventing self-polymerization and allowing for controlled, stepwise elongation of the peptide chain.[4][16] It is stable to the basic and nucleophilic conditions used for peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[15][16] This orthogonality is the key to its utility.

Caption: The Boc Solid-Phase Peptide Synthesis Cycle.

Protocol: Standard Boc Deprotection in SPPS

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

-

Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[18][19]

-

Causality: TFA protonates the carbonyl oxygen of the Boc group, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine (as a trifluoroacetate salt).[15]

-

-

Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA and the cleaved Boc byproducts.

-

Neutralization: Treat the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).

-

Causality: This step deprotonates the ammonium salt to generate the free, nucleophilic amine required for the next coupling reaction.

-

-

Final Wash: Wash the resin with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the coupling of the next Boc-protected amino acid.[16]

B. Intermediate in Drug Discovery

Beyond peptides, Boc-Acca-OH is a crucial starting material for complex small molecules. Its pre-installed, protected amino acid functionality on a rigid cyclopropane core makes it an ideal scaffold.

Documented Applications:

-

PI3K Inhibitors: Used as a key reagent in the synthesis of pyrrolotriazinone derivatives, a class of molecules investigated as therapeutic inhibitors of Phosphoinositide 3-kinases (PI3K).[6][][11]

-

Antitumor Agents: Serves as a building block for ether, carbamate, and ester derivatives of adarotene, which have been explored for their potential antitumor properties.[6][][11]

-

Enzyme Inhibitors: Employed in the synthesis of irreversible inhibitors for tetrapeptide carboxypeptidases, where the cyclopropane ring contributes to the specific geometry required for covalent modification of the enzyme's active site.[11][20]

-

Combinatorial Libraries: Its rigid structure and bifunctional nature make it a valuable component in the generation of combinatorial libraries for high-throughput screening.[11][20]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. The following data is synthesized from available Safety Data Sheets (SDS).

| Safety Parameter | Information | Source(s) |

| Hazard Codes | Xn (Harmful), Xi (Irritant), O (Oxidizing) | [6][12] |

| Risk Statements | R22: Harmful if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin. | [6][12] |

| Safety Statements | S22: Do not breathe dust. S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [6][12] |

| PPE | Eyeshields, chemical-resistant gloves, type N95 (US) respirator or equivalent. | [5] |

| Incompatible Materials | Strong oxidizing agents, Strong acids. | [5] |

| Hazardous Decomposition | Forms oxides of carbon (CO, CO₂) and nitrogen (NOx) upon combustion. | [5] |

Handling: Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use in a well-ventilated area, preferably a chemical fume hood.[5] Storage: Keep container tightly closed and dry. Store in a well-ventilated place, either at room temperature or refrigerated at 2-8°C as per supplier recommendation.[5][12]

Conclusion

1-(Boc-amino)cyclopropanecarboxylic acid is more than a mere chemical reagent; it is a strategic tool for molecular design. Its unique ability to confer metabolic stability, conformational rigidity, and structural novelty makes it an indispensable asset in the development of advanced peptides and small molecule drugs.[1][3][13] The robust and well-understood protocols for its synthesis and application, particularly within the Boc-SPPS framework, ensure its continued relevance and utility. For the medicinal chemist and peptide scientist, a thorough understanding of this building block is essential for pushing the boundaries of therapeutic innovation.

References

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. BOC Sciences.

- 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5. ChemicalBook.

- 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- The Cyclopropyl Group in Medicinal Chemistry.

- Tiny molecules, big potential. UNC-Chapel Hill.

- Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Semantic Scholar.

- 1-(Boc-amino)cyclopropanecarboxylic acid ≥98.0% TLC 88950-64-5. Sigma-Aldrich.

- Boc-1-aminocyclopropane-1-carboxylic acid. Chem-Impex.

- Safety Data Sheet for Boc-1-Acpc-OH. AAPPTec, LLC.

- The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. Benchchem.

- Amine Protection / Deprotection. Fisher Scientific.

- 1-(Boc-amino)cyclopropanecarboxylic Acid CAS 88950-64-5. Home Sunshine Pharma.

- Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF.

- 1-(Boc-amino)cyclopropanecarboxylic acid CAS#: 88950-64-5. ChemicalBook.

- Safety D

- Amine Protection and Deprotection. Master Organic Chemistry.

- Boc-L-Amino Acids for Peptide Synthesis. AAPPTec.

- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..

- N-Boc-1-aminocyclopropanecarboxylic acid, CAS 88950-64-5. Santa Cruz Biotechnology.

- Boc-1-aminocyclopropane-1-carboxylic acid (CAS 88950-64-5). BOC Sciences.

- 1-(Boc-amino)cyclopropanecarboxylic acid. ChemicalBook.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- 1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. 1-(Boc-amino)cyclopropanecarboxylic Acid CAS 88950-64-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]

- 12. 1-(Boc-amino)cyclopropanecarboxylic acid CAS#: 88950-64-5 [m.chemicalbook.com]

- 13. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tiny molecules, big potential | UNC-Chapel Hill [unc.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 18. Amine Protection / Deprotection [fishersci.co.uk]

- 19. BOC Protection and Deprotection [bzchemicals.com]

- 20. 1-(Boc-amino)cyclopropanecarboxylic acid CAS#: 88950-64-5 [amp.chemicalbook.com]

A Technical Guide to 1-(Boc-amino)cyclopropanecarboxylic Acid: A Cornerstone Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of Conformational Constraint

In the landscape of drug discovery and peptide science, the quest for molecular scaffolds that impart both novel pharmacology and enhanced metabolic stability is relentless. Among the tools available to the medicinal chemist, conformationally constrained amino acids represent a particularly powerful class of building blocks. 1-(tert-butoxycarbonyl-amino)cyclopropanecarboxylic acid, commonly abbreviated as Boc-Acpc-OH, has emerged as a pivotal reagent in this context. As a non-proteinogenic, geminally-disubstituted cyclopropane derivative, this compound serves as a versatile architectural element for introducing rigidity into peptide backbones and small molecule frameworks.

The inherent strain of the cyclopropane ring locks the Cα-substituents into a fixed spatial orientation, a feature that has profound implications for the conformational entropy and pre-organization of a parent molecule. This guide provides an in-depth technical overview of Boc-Acpc-OH, from its fundamental physicochemical properties and synthesis to its strategic applications and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

1-(Boc-amino)cyclopropanecarboxylic acid is a synthetic α-amino acid derivative distinguished by a Boc-protecting group on the amine and a cyclopropane ring fused to the α-carbon. It is typically supplied as a stable, white to off-white crystalline powder.[1][2] Its core properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₉H₁₅NO₄ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| CAS Number | 88950-64-5 | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 178 °C | [2] |

| Boiling Point | 347.6±21.0 °C (Predicted) | [3] |

| Density | 1.21±0.1 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa | 4.04±0.20 (Predicted) | [1] |

Molecular Structure Diagram

The structure combines the sterically demanding tert-butoxycarbonyl (Boc) group with the compact, strained cyclopropane ring. This unique geometry is central to its utility in chemical synthesis.

Caption: Chemical structure of 1-(Boc-amino)cyclopropanecarboxylic acid.

Synthesis and Purification Protocol

The most common and reliable laboratory-scale synthesis involves the N-protection of the parent amino acid, 1-aminocyclopropanecarboxylic acid, using di-tert-butyl dicarbonate (Boc₂O). This method is efficient and proceeds under mild conditions, making it highly accessible.

Causality Behind Experimental Choices:

-

Base (e.g., Triethylamine, TEA): 1-aminocyclopropanecarboxylic acid is often used as its hydrochloride salt. A base is required to deprotonate the ammonium group, liberating the free amine which is the active nucleophile for the reaction with Boc₂O.

-

Solvent (e.g., Dichloromethane/Water or Dioxane/Water): A biphasic or aqueous solvent system is often employed to dissolve both the polar amino acid salt and the nonpolar Boc₂O, facilitating the reaction.

-

Purification (Acid-Base Extraction): The product contains a carboxylic acid, making it amenable to purification via acid-base extraction. The product can be extracted into a basic aqueous phase, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure product.

Detailed Experimental Protocol: Boc Protection

Caption: Workflow for the synthesis of Boc-Acpc-OH.

-

Dissolution: Dissolve 1-aminocyclopropanecarboxylic acid hydrochloride (1.0 equiv) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (2.5 equiv) to the solution and stir until all solids have dissolved.

-

Boc-Protection: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane dropwise over 30 minutes.

-

Reaction: Allow the mixture to stir at room temperature overnight.

-

Quenching & Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove unreacted Boc₂O and other nonpolar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A white precipitate should form.

-

Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a white solid. The product can be further purified by recrystallization if necessary.

Applications in Medicinal Chemistry & Drug Design

The true value of Boc-Acpc-OH lies in its role as a constrained building block. Its incorporation into a peptide or small molecule can have several beneficial effects.

-

Peptide Mimetics: When used in peptide synthesis, the cyclopropane ring restricts the phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide backbone into a specific conformation. This can lock the peptide into its bioactive conformation, increasing receptor affinity and potency. It is particularly useful for inducing turn structures.

-

Enzyme Inhibitors: The rigid scaffold is a valuable component in the design of enzyme inhibitors. For instance, it has been used as a reagent in the synthesis of pyrrolotriazinone derivatives that act as therapeutic PI3K inhibitors.[2]

-

Metabolic Stability: The gem-disubstituted cyclopropane motif is non-natural and sterically hindered, making it resistant to enzymatic degradation by proteases. This can significantly enhance the in vivo half-life of peptide-based therapeutics.

-

Novel Chemical Space: It serves as a starting point for creating complex molecular architectures and combinatorial libraries for high-throughput screening.[2] It has also been utilized in synthesizing derivatives of adarotene as potential antitumor agents.[2]

Caption: Impact of Acpc incorporation on peptide conformation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 1-(Boc-amino)cyclopropanecarboxylic acid. The following are expected spectroscopic signatures.

| Technique | Expected Characteristics |

| ¹H NMR | ~1.4 ppm (s, 9H): A large singlet corresponding to the nine equivalent protons of the tert-butyl group. ~1.0-1.6 ppm (m, 4H): Complex multiplets for the four diastereotopic protons on the cyclopropane ring. ~5.0 ppm (br s, 1H): A broad singlet for the NH proton of the carbamate. ~12.0 ppm (br s, 1H): A very broad singlet for the carboxylic acid proton (often exchanges with D₂O). |

| ¹³C NMR | ~175 ppm: Carboxylic acid carbonyl carbon. ~155 ppm: Carbamate carbonyl carbon. ~80 ppm: Quaternary carbon of the tert-butyl group. ~35 ppm: Quaternary Cα of the cyclopropane ring. ~28 ppm: Methyl carbons of the tert-butyl group. ~16 ppm: Methylene carbons of the cyclopropane ring. |

| FT-IR (ATR) | ~3300 cm⁻¹: N-H stretch of the carbamate. ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer. ~1700-1720 cm⁻¹: C=O stretch of the carboxylic acid. ~1680-1700 cm⁻¹: C=O stretch of the Boc-carbamate. ~1160 cm⁻¹: C-O stretch associated with the tert-butyl group. |

| Mass Spec (ESI-) | Expected [M-H]⁻: 200.09 m/z |

Safety and Handling

As a matter of good laboratory practice, 1-(Boc-amino)cyclopropanecarboxylic acid should be handled with appropriate personal protective equipment (PPE).

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Personal Protective Equipment: Safety glasses with side shields, chemical-resistant gloves, and a lab coat are mandatory.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3]

-

Hazardous Decomposition: Thermal decomposition may produce toxic oxides of carbon (CO, CO₂) and nitrogen (NOx).[3]

-

Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at room temperature.[1]

Conclusion

1-(Boc-amino)cyclopropanecarboxylic acid is more than a mere chemical reagent; it is a strategic tool for rationally designing molecules with superior biological properties. Its ability to enforce specific conformations on molecular backbones provides a direct pathway to enhancing potency, selectivity, and metabolic stability. The straightforward synthesis and handling of this building block, coupled with its profound impact on molecular architecture, ensures its continued and expanding role in the development of next-generation therapeutics and advanced peptide materials.

References

Sources

An In-Depth Technical Guide to 1-(Boc-amino)cyclopropanecarboxylic Acid: Chemical Structure and Conformation

Foreword

In the landscape of modern drug discovery and peptide science, the use of conformationally constrained non-proteinogenic amino acids is a cornerstone of rational design. These unique building blocks serve to rigidify peptide backbones, enhance metabolic stability, and improve receptor selectivity and affinity. Among these, 1-(Boc-amino)cyclopropanecarboxylic acid, often abbreviated as Boc-Ac3c-OH, has emerged as a critical tool for medicinal chemists. Its compact, strained cyclopropyl scaffold imposes significant and predictable conformational constraints, making it an invaluable asset in the synthesis of peptidomimetics, therapeutic peptides, and complex organic molecules.[1][2]

This technical guide provides a comprehensive exploration of the chemical structure and conformational intricacies of 1-(Boc-amino)cyclopropanecarboxylic acid. We will delve into its structural elucidation through spectroscopic methods, explore its conformational landscape via computational and experimental data, detail a robust synthesis protocol, and discuss the profound implications of its unique geometry in the broader context of drug development. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of this versatile molecule.

Molecular Architecture and Spectroscopic Elucidation

The foundational step in leveraging any molecular tool is a thorough understanding of its structure. 1-(Boc-amino)cyclopropanecarboxylic acid (C9H15NO4, Molecular Weight: 201.22 g/mol ) is characterized by a central, quaternary carbon atom that is part of a three-membered cyclopropane ring.[3] This carbon is substituted with both a carboxylic acid group (-COOH) and an amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a crucial feature, widely employed in peptide synthesis due to its stability under various coupling conditions and its facile, acid-labile removal.

The strained nature of the cyclopropane ring, with its internal C-C-C bond angles forced to ~60°, imparts unique electronic and steric properties to the molecule. This inherent strain influences the bond lengths and angles of the attached functional groups and dictates the overall conformational space the molecule can occupy.

Spectroscopic Fingerprint

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a single, comprehensive peer-reviewed report detailing all spectroscopic aspects of Boc-Ac3c-OH is elusive, we can compile a validated spectroscopic profile from commercial data and analogous compounds.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon skeleton and proton environments.

-

¹H NMR: The proton spectrum is distinguished by two key regions. The nine equivalent protons of the tert-butyl group on the Boc protector appear as a sharp singlet, typically around δ 1.45 ppm . The four protons of the cyclopropane ring are diastereotopic and appear as two multiplets or broad singlets. In a mixed solvent system of CDCl₃ and CD₃OD, these signals have been predicted to be around δ 1.10-1.20 ppm and δ 1.46-1.60 ppm .[4] The NH proton of the carbamate often appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[4]

-

¹³C NMR: The carbon spectrum provides a clear map of the molecule's framework. Key expected chemical shifts are summarized in the table below. The carbonyl carbon of the Boc group and the carboxylic acid carbon are found significantly downfield. The quaternary carbon of the Boc group and the central quaternary carbon of the cyclopropane ring are also readily identifiable. The two equivalent methylene carbons of the cyclopropane ring appear at a characteristic upfield position, a hallmark of the strained three-membered ring system.[2][5]

Table 1: Expected ¹³C NMR Chemical Shifts for 1-(Boc-amino)cyclopropanecarboxylic Acid

| Carbon Atom Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -C (CH₃)₃ (Boc) | ~28 | Standard range for tert-butyl group carbons.[5] |

| -C (CH₃)₃ (Boc) | ~80 | Quaternary carbon of the Boc group, shifted downfield by the adjacent oxygen.[5] |

| C H₂-C H₂ (Cyclopropane) | ~18-20 | Upfield shift characteristic of strained cyclopropyl methylene carbons. |

| C (NHBoc)(COOH) (Cyclopropane) | ~35-40 | Quaternary sp³ carbon of the ring, shifted downfield by two electronegative substituents. |

| N-C =O (Boc) | ~156 | Typical chemical shift for a carbamate carbonyl carbon.[5] |

| C OOH (Carboxylic Acid) | ~175-178 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

1.1.2. Infrared (IR) Spectroscopy

FTIR spectroscopy confirms the presence of key functional groups. The spectrum of Boc-Ac3c-OH is dominated by a few characteristic absorption bands:

-

O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid O-H stretch.

-

N-H Stretch: A moderate, sharp peak around 3400-3300 cm⁻¹ is indicative of the N-H bond of the Boc-carbamate.

-

C=O Stretches: Two strong, distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1730-1700 cm⁻¹ , while the carbamate C=O stretch is found at a slightly lower wavenumber, around 1710-1680 cm⁻¹ .

-

C-O Stretches: Strong bands in the 1300-1150 cm⁻¹ region correspond to the C-O stretching vibrations of the carboxylic acid and the carbamate group.

Synthesis Protocol: A Self-Validating Workflow

The reliable synthesis of high-purity Boc-Ac3c-OH is critical for its application. The most common and robust method involves the protection of the commercially available 1-aminocyclopropanecarboxylic acid. The following protocol is a field-proven, self-validating workflow designed for reproducibility.

Workflow Diagram

Caption: Relationship between structure and conformational constraint.

Conclusion and Future Outlook

1-(Boc-amino)cyclopropanecarboxylic acid is more than a mere building block; it is a precision tool for molecular engineering. Its structure, defined by a strained and rigid cyclopropane core and a sterically demanding Boc protecting group, translates into a highly predictable and constrained conformational profile. This guide has detailed the key spectroscopic features that define its architecture, provided a robust protocol for its synthesis, and explored the fundamental principles of its conformational behavior.

For the medicinal chemist and peptide scientist, the true value of Boc-Ac3c-OH lies in its ability to impart conformational rigidity to otherwise flexible molecules. This leads to peptides with enhanced stability against proteolysis, improved binding to biological targets, and favorable pharmacokinetic properties. As the demand for sophisticated peptide therapeutics and complex molecular probes continues to grow, the strategic application of conformationally locked synthons like Boc-Ac3c-OH will undoubtedly play an increasingly vital role in the future of drug discovery.

References

-

iChemical. 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid, CAS No. 88950-64-5. Available at: [Link]

-

Hickey, J. L., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Available at: [Link]

-

Yamashita, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3358. Available at: [Link]

-

Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-712. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Scientific Reports, 9(1), 1-11. Available at: [Link]

-

PubChem. 1-Aminocyclopropane-1-carboxylic acid. Available at: [Link]

-

Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide partial structures. Angewandte Chemie International Edition in English, 33(17), 1699-1720. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. Available at: [Link]

-

Polese, A., et al. (1996). Conformational profile of 1-aminocyclopropanecarboxylic acid. Journal of molecular structure: THEOCHEM, 368(2), 147-155. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]

- 4. 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid, CAS No. 88950-64-5 - iChemical [ichemical.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(Boc-amino)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid, commonly referred to as N-Boc-1-aminocyclopropanecarboxylic acid, is a synthetically versatile building block of significant interest in medicinal chemistry and peptide science. Its rigid cyclopropyl scaffold imparts unique conformational constraints on molecules, a property keenly exploited in the design of novel therapeutics and peptidomimetics. As a Senior Application Scientist, this guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and MS—essential for the unambiguous identification and characterization of this compound. The causality behind experimental choices and the interpretation of the spectral data are explained to provide field-proven insights for researchers.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the structure of 1-(Boc-amino)cyclopropanecarboxylic acid is crucial for interpreting its spectroscopic data. The molecule comprises a central cyclopropane ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid moiety.

Caption: Chemical structure of 1-(Boc-amino)cyclopropanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(Boc-amino)cyclopropanecarboxylic acid, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(Boc-amino)cyclopropanecarboxylic acid is characterized by distinct signals corresponding to the protons of the Boc group, the cyclopropane ring, the amine, and the carboxylic acid.

Table 1: Typical ¹H NMR Data for 1-(Boc-amino)cyclopropanecarboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.44 | s | 9H | tert-butyl protons of Boc group |

| ~1.51 | m | 4H | Cyclopropyl methylene protons |

| ~5.5-7.0 | br s | 1H | NH proton |

| ~12.0 | br s | 1H | COOH proton |

Note: The chemical shifts of the NH and COOH protons can be broad and may vary depending on the solvent and concentration.

The large singlet at approximately 1.44 ppm is a hallmark of the nine equivalent protons of the tert-butyl group in the Boc protecting group. The methylene protons on the cyclopropane ring are diastereotopic and appear as a complex multiplet around 1.51 ppm.[1] The broad singlets for the amine and carboxylic acid protons are due to their exchange with the solvent and hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Table 2: Typical ¹³C NMR Data for 1-(Boc-amino)cyclopropanecarboxylic acid

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carboxylic acid carbon (C=O) |

| ~156 | Carbonyl carbon of Boc group (C=O) |

| ~80 | Quaternary carbon of tert-butyl group |

| ~33 | Quaternary carbon of cyclopropane ring |

| ~28 | Methyl carbons of tert-butyl group |

| ~17 | Methylene carbons of cyclopropane ring |

The downfield signals at approximately 175 ppm and 156 ppm correspond to the two carbonyl carbons of the carboxylic acid and the Boc group, respectively. The quaternary carbon of the tert-butyl group is observed around 80 ppm, while the methyl carbons of this group appear as a strong signal around 28 ppm. The unique strained environment of the cyclopropane ring results in the upfield chemical shifts for its carbons, with the quaternary carbon at about 33 ppm and the methylene carbons around 17 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Boc-amino)cyclopropanecarboxylic acid shows characteristic absorption bands for the N-H, C=O, and O-H functional groups.

Table 3: Key IR Absorption Bands for 1-(Boc-amino)cyclopropanecarboxylic acid

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300-2500 | O-H | Broad band, characteristic of a carboxylic acid |

| ~3350 | N-H | Amide N-H stretch |

| ~1710 | C=O | Carboxylic acid carbonyl stretch |

| ~1685 | C=O | Amide I band (Boc carbonyl stretch) |

| ~1520 | N-H | Amide II band (N-H bend) |

| ~1160 | C-O | C-O stretch of the Boc group |

The very broad absorption in the 3300-2500 cm⁻¹ region is a classic indicator of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The N-H stretch of the amide is typically observed around 3350 cm⁻¹. The two distinct carbonyl absorptions, one for the carboxylic acid (~1710 cm⁻¹) and one for the Boc group (~1685 cm⁻¹), are key features for confirming the presence of both functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(Boc-amino)cyclopropanecarboxylic acid (Molecular Weight: 201.22 g/mol ), electrospray ionization (ESI) is a common technique.

In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of 202.2. A common fragmentation pathway involves the loss of the Boc group or parts of it. A significant fragment would be the loss of tert-butyl cation (57 Da), leading to a peak at m/z 145.2. Another characteristic fragmentation is the loss of isobutene (56 Da) from the Boc group, resulting in a fragment at m/z 146.2. The loss of CO₂ (44 Da) from the carboxylic acid is also a possible fragmentation pathway.

Caption: Simplified ESI-MS fragmentation of 1-(Boc-amino)cyclopropanecarboxylic acid.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 1-(Boc-amino)cyclopropanecarboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ species, respectively.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the confident identification and characterization of 1-(Boc-amino)cyclopropanecarboxylic acid. A thorough understanding and correct interpretation of the NMR, IR, and MS data are paramount for any researcher working with this important synthetic building block. The provided protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic results, ensuring the integrity of research and development in which this compound is utilized.

References

Sources

The Role of 1-(Boc-amino)cyclopropanecarboxylic Acid as a Constrained Amino Acid: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern peptidomimetics and drug discovery, the strategic introduction of conformational constraints into peptide backbones is a paramount approach for enhancing therapeutic potential. This guide provides an in-depth technical overview of 1-(tert-butyloxycarbonyl-amino)cyclopropanecarboxylic acid (Boc-Acca-OH), a cornerstone building block for inducing structural rigidity. We will explore the fundamental principles behind conformational constraint, the unique structural attributes conferred by the cyclopropane ring, and the profound implications for peptide stability, receptor affinity, and overall bioactivity. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols for the synthesis of Boc-Acca-OH and its incorporation into peptide scaffolds using solid-phase peptide synthesis (SPPS).

Introduction: The Imperative of Conformational Constraint in Peptide Therapeutics

Linear peptides, despite their inherent biological relevance, are often plagued by significant therapeutic limitations, primarily stemming from their conformational flexibility. This flexibility leads to a high entropic penalty upon binding to a biological target and renders them susceptible to proteolytic degradation.[1] Constrained amino acids are non-proteinogenic building blocks designed to mitigate these issues by restricting the rotational freedom of the peptide backbone.[2][3]

The cyclopropane ring, as the smallest cycloalkane, is an exceptionally potent tool for achieving this constraint. Its rigid, strained three-membered ring structure dramatically limits the permissible dihedral angles (φ and ψ) of the amino acid residue, effectively locking the peptide backbone into a more defined conformation.[2][3] This pre-organization can lead to a significant increase in binding affinity and selectivity for the target receptor.[2] Furthermore, the cyclopropyl group is resistant to many common metabolic degradation pathways, thereby enhancing the in vivo half-life of the peptide therapeutic.[3]

Structural and Conformational Properties of 1-Aminocyclopropanecarboxylic Acid (Acca)

1-Aminocyclopropanecarboxylic acid (Acca) is a non-proteinogenic α-amino acid distinguished by a cyclopropane ring fused to its α-carbon. This unique structure imposes severe steric limitations on the peptide backbone.

The Ramachandran Plot: A Restricted Conformational Landscape

The conformational freedom of an amino acid residue within a peptide is typically visualized using a Ramachandran plot, which maps the permissible torsional angles phi (φ) and psi (ψ).[4] For a flexible amino acid like alanine, vast regions of this plot are accessible. However, for Acca, the allowable conformational space is drastically reduced. Computational studies and experimental data from X-ray crystallography have shown that Acca predominantly occupies two symmetric, low-energy regions on the Ramachandran plot.[5][6]

The conformational profile of an Ace-Acca-NMe dipeptide model reveals that the most favored regions are centered around φ values of approximately ±80°, with a broader range of accessible ψ values from -40° to 180°.[5] This inherent restriction predisposes peptides containing Acca to adopt specific secondary structures, most notably β-turns and γ-turns.[5][7] The energetically most favored conformations are often the left- or right-handed 2.2₇ helical or γ-turn structures.[7]

Quantitative Conformational Parameters

The precise dihedral angles adopted by an Acca residue can be influenced by the surrounding amino acid sequence and the solvent environment. However, a general trend towards turn-like structures is consistently observed.

| Parameter | Typical Value Range | Induced Secondary Structure | Reference |

| Phi (φ) | ±80° (± 20°) | β-turn, γ-turn | [5] |

| Psi (ψ) | -40° to 180° (low energy at smaller values) | β-turn, γ-turn | [5] |

This predictable influence on peptide conformation is a powerful tool for rational drug design, allowing for the stabilization of bioactive conformations.

Synthesis of Boc-Acca-OH: A Step-by-Step Protocol

The Boc-protected form of Acca is the most common building block for its incorporation into peptides via solid-phase synthesis. While various synthetic routes exist, a common and reliable method involves the protection of the commercially available 1-aminocyclopropane-1-carboxylic acid.

Materials and Reagents

-

1-Aminocyclopropane-1-carboxylic acid (Acca)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

Experimental Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 0.5 M aqueous solution of sodium hydroxide (2.0 eq).

-

Addition of Reagents: To the stirred solution, add 1,4-dioxane followed by di-tert-butyl dicarbonate (1.5 eq).

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up (Base Extraction): After the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x volume of dioxane) to remove unreacted (Boc)₂O and other non-polar impurities.

-

Acidification: Cool the aqueous phase in an ice bath and carefully acidify to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. A white precipitate of Boc-Acca-OH should form.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude Boc-Acca-OH can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.

Incorporation of Boc-Acca-OH into Peptides via Automated Boc-SPPS

The incorporation of sterically hindered amino acids like Boc-Acca-OH into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is well-suited for this purpose.[8][9]

Rationale for Boc Chemistry

While Fmoc chemistry is more common due to its milder deprotection conditions, the repetitive acid treatment in Boc-SPPS can help to disrupt peptide aggregation, which is often a problem with difficult sequences.[10]

Detailed Protocol for a Single Coupling Cycle

This protocol is designed for an automated peptide synthesizer and assumes a 0.1 mmol synthesis scale.

Step 1: Resin Preparation

-

Resin: MBHA (methylbenzhydrylamine) resin for C-terminal amides or PAM (phenylacetamidomethyl) resin for C-terminal acids.[11]

-

Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.

Step 2: Boc Deprotection

-

Pre-wash: Wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

-

Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x) to remove residual TFA.[10][11]

Step 3: Neutralization

-

Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).

-

Wash the resin thoroughly with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x) to prepare for coupling.

Step 4: Coupling of Boc-Acca-OH

-

Activation Mixture: In a separate reaction vessel, pre-activate Boc-Acca-OH (3-4 eq.) with a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-4 eq.) in DMF. Add DIEA (6-8 eq.) to the mixture. Allow for a pre-activation time of 2-5 minutes.[12]

-

Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance of Boc-Acca-OH, a longer coupling time or a double coupling may be necessary.[9]

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.[12]

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 5: Capping (Optional but Recommended)

-

To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-15 minutes.

Workflow Diagram

Caption: A generalized workflow for a single coupling cycle of Boc-Acca-OH in automated Boc-SPPS.

Applications in Drug Discovery and Development

The unique properties of Acca make it a valuable building block in the development of novel therapeutics.

Enhancing Metabolic Stability and Bioavailability

The cyclopropane ring is not a natural substrate for many proteases, which primarily recognize and cleave peptide bonds adjacent to natural L-amino acids. The steric bulk of the cyclopropyl group can effectively shield the adjacent peptide bonds from enzymatic attack, significantly increasing the peptide's resistance to proteolytic degradation.[3][13] This enhanced stability translates to a longer plasma half-life and improved bioavailability.[2]

Improving Receptor Affinity and Selectivity

By constraining a peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to a substantial increase in binding affinity.[14] This principle is crucial for developing potent inhibitors of protein-protein interactions, which often involve large and shallow binding surfaces. The rigid scaffold of Acca can help to optimally present the side chains of neighboring residues for interaction with the target receptor.

Clinical Significance

The utility of the cyclopropane motif is evident in several clinically successful drugs. For example, the hepatitis C protease inhibitors Grazoprevir and Simeprevir both incorporate a cyclopropane-containing amino acid derivative, highlighting the real-world impact of this structural element on drug efficacy.[15]

Conclusion

1-(Boc-amino)cyclopropanecarboxylic acid is more than just a non-proteinogenic amino acid; it is a powerful tool for medicinal chemists to rationally design peptide-based therapeutics with superior pharmacological properties. Its ability to impose strict conformational constraints on the peptide backbone leads to enhanced metabolic stability, increased receptor affinity, and improved selectivity. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and application of this versatile building block. As the demand for more stable and potent peptide drugs continues to grow, the strategic incorporation of constrained residues like Acca will undoubtedly play an increasingly critical role in the future of drug discovery.

References

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (URL not available)

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL not available)

-

Alemán, C., et al. Conformational profile of 1-aminocyclopropanecarboxylic acid. Journal of the American Chemical Society. [Link]

-

Toniolo, C., et al. Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides. International Journal of Peptide and Protein Research. [Link]

-

Balaji, V. N., et al. Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. Peptide Research. [Link]

-

Petersson, E. J., et al. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Bioorganic Chemistry. [Link]

-

Bull, J. A., et al. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

-

Young, J. D., et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. [Link]

-

Coin, I., et al. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

-

Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Russian Chemical Reviews. [Link]

-

Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Young, J. D., et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]

-

Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B). ResearchGate. [Link]

-

Hanson, R. M., et al. Ramachandran Plot. Proteopedia. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

-

Arosio, D., et al. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics. [Link]

-

Ramachandran Plot Analysis of Tripeptides. PharmacologyOnLine. [Link]

-

Richardson, J. S., et al. A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Journal of Biomolecular Structure and Dynamics. [Link]

-

SYNTHESIS NOTES. Aapptec Peptides. [Link]

-

Advances in the stability challenges of bioactive peptides and improvement strategies. Food Production, Processing and Nutrition. [Link]

- Process for preparing 1-aminocyclopropane-1-carboxylic acid.

-

Suga, H., et al. A macrocyclic peptide library with a structurally constrained cyclopropane-containing building block leads to thiol-independent inhibitors of phosphoglycerate mutase. Chemical Science. [Link]

-

Oishi, S., et al. Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization. Chemistry. [Link]

-

Gellman, S. H., et al. Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]

-

Oishi, S., et al. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Chemistry. [Link]

-

Gottesman, S., et al. Discovery of antibacterial cyclic peptides that inhibit the ClpXP protease. Proceedings of the National Academy of Sciences. [Link]

-

Itoh, T., et al. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

-

Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Semantic Scholar. [Link]

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

Comparative analysis of passive and enzymatic biodegradation of... ResearchGate. [Link]

-

Kinetic analysis of enzymatic and nonenzymatic degradation of peptides by MALDI-TOFMS. ResearchGate. [Link]

-

Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules. [Link]

-

Determination Of X-ray Crystal Structures Of ERAP1 Complexes. Peak Proteins. [Link]

-

1-aminocyclopropane-1-carboxylic acid – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(Boc-amino)cyclopropanecarboxylic acid from 1-aminocyclopropanecarboxylic acid

A Technical Guide to the Synthesis of 1-(Boc-amino)cyclopropanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of amino groups is a foundational strategy in modern organic synthesis, particularly within medicinal chemistry and peptide science. The tert-butoxycarbonyl (Boc) group is a preeminent choice for this role, prized for its stability across a range of conditions and its facile, clean removal under mild acidolysis. This guide provides an in-depth examination of the synthesis of 1-(Boc-amino)cyclopropanecarboxylic acid (Boc-Acca-OH) from its parent amino acid, 1-aminocyclopropanecarboxylic acid. We will dissect the underlying chemical principles, provide a field-proven experimental protocol, and explain the critical causality behind each procedural choice, offering a robust and reproducible methodology for professionals in drug development and chemical research.

Introduction: The Strategic Importance of Boc-Acca-OH

1-Aminocyclopropanecarboxylic acid and its derivatives are of significant interest in pharmaceutical development.[1] The rigid cyclopropyl scaffold introduces conformational constraints into peptide backbones, a powerful tool for stabilizing secondary structures like β-turns and helices. This structural pre-organization can lead to enhanced binding affinity, improved metabolic stability, and increased bioavailability of peptide-based therapeutics.[2][3]

The synthesis of peptides and complex organic molecules requires the selective reaction of specific functional groups. The primary amine of 1-aminocyclopropanecarboxylic acid is a potent nucleophile that must be "masked" or "protected" to prevent unwanted side reactions during subsequent carboxyl group activations for amide bond formation. The Boc protecting group is ideal for this purpose.[4][] It is introduced using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), a reagent that reacts cleanly and efficiently with amines to form a stable carbamate linkage.[6][7] This N-Boc derivative, 1-(Boc-amino)cyclopropanecarboxylic acid, is a versatile building block for solid-phase peptide synthesis (SPPS) and the creation of novel small-molecule therapeutics.[2][3][8][9]

Reaction Mechanism: The Chemistry of N-tert-Butoxycarbonylation

The core transformation is the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Boc anhydride. The reaction proceeds through a well-understood addition-elimination mechanism.

Causality Behind the Mechanism:

-

Base-Mediated Activation: The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N). The primary role of the base is to deprotonate the ammonium group of the zwitterionic amino acid, liberating the lone pair of the nitrogen atom. This significantly increases the nucleophilicity of the amine, making it a more potent reactant.[4]

-

Nucleophilic Attack: The electron-rich nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate.[10][11][12]

-

Intermediate Collapse & Byproduct Formation: This unstable intermediate rapidly collapses. The tert-butyl carbonate anion is eliminated as a leaving group.[13] This species is unstable and readily decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide then abstracts a proton from the now-protonated carbamate nitrogen to yield the final N-Boc protected product and inert tert-butanol.[4][13] The irreversible loss of CO₂ gas is a key thermodynamic driving force that pushes the reaction to completion.[13]

Caption: Figure 1: Reaction Mechanism of Boc Protection.

Field-Proven Experimental Protocol

This protocol describes a reliable and scalable procedure for the synthesis of 1-(Boc-amino)cyclopropanecarboxylic acid. It is a self-validating system designed for clarity and reproducibility.

Materials and Reagents

| Reagent | Molecular Wt. ( g/mol ) | Notes |

| 1-Aminocyclopropanecarboxylic acid | 101.10 | Starting material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | Boc-protecting reagent |

| Dioxane | 88.11 | Organic solvent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Mild base |

| Deionized Water | 18.02 | Aqueous solvent |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction solvent |

| 1M Hydrochloric Acid (HCl) | 36.46 | For acidification |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying agent |

Step-by-Step Methodology

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminocyclopropanecarboxylic acid (e.g., 5.0 g, 49.4 mmol) and sodium bicarbonate (e.g., 8.3 g, 98.8 mmol, 2.0 equiv.) in a mixture of 1,4-dioxane (50 mL) and deionized water (50 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Causality: A 1:1 mixture of dioxane and water is an excellent solvent system for this reaction. It effectively dissolves the polar amino acid (aided by the base) and the relatively nonpolar Boc anhydride, creating a homogeneous environment for the reaction to proceed efficiently.[14] Using two equivalents of base ensures the amino acid is fully deprotonated and neutralizes the acidic proton of the carboxylic acid.

-

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (e.g., 11.9 g, 54.4 mmol, 1.1 equiv.) portion-wise over 15 minutes. The reaction is mildly exothermic. The Boc anhydride may be a low-melting solid; if so, it can be gently warmed to a liquid and added via a syringe.[7]

-

Reaction Progression: Allow the reaction mixture to stir vigorously at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[15]

-

Initial Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the dioxane.

-

Dilute the remaining aqueous solution with 50 mL of deionized water.

-

Wash the aqueous layer twice with 50 mL portions of ethyl acetate to remove unreacted Boc anhydride and the tert-butanol byproduct. Discard the organic layers.[4][14]

-

Causality: This initial wash is critical. At this stage, the desired product exists as a water-soluble sodium salt. The nonpolar impurities (excess (Boc)₂O and t-BuOH) are preferentially extracted into the ethyl acetate, providing a significant purification step.

-

-

Acidification and Product Extraction:

-

Cool the aqueous layer in an ice bath to 0-5 °C.

-

Slowly acidify the solution to a pH of 2-3 by adding 1M HCl dropwise with vigorous stirring. The product will precipitate as a white solid.

-

Causality: Acidification protonates the carboxylate anion, rendering the product neutral and significantly less soluble in water, causing it to precipitate or become extractable into an organic solvent.[4][14] Performing this step in an ice bath minimizes any potential acid-catalyzed decomposition.

-

Extract the product from the acidified aqueous layer three times with 75 mL portions of ethyl acetate.

-

-

Final Isolation:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-(Boc-amino)cyclopropanecarboxylic acid as a white crystalline solid.[4][14] The product is typically of high purity (>98%) and can be used without further purification.

-

Caption: Figure 2: Experimental Workflow Summary.

Expected Yield and Data

The following table summarizes the quantitative data for the described protocol.

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 1-Aminocyclopropanecarboxylic acid | 101.10 | 49.4 | 1.0 | 5.0 g |

| Di-tert-butyl dicarbonate | 218.25 | 54.4 | 1.1 | 11.9 g |

| Sodium Bicarbonate | 84.01 | 98.8 | 2.0 | 8.3 g |

| Product (Expected) | 201.22 | - | - | ~9.0 g (90% yield) |

Conclusion

The N-tert-butoxycarbonylation of 1-aminocyclopropanecarboxylic acid is a robust, high-yielding, and essential transformation for the synthesis of advanced peptide and small-molecule therapeutics. The procedure detailed in this guide is built on fundamental principles of organic chemistry and has been optimized for efficiency and reproducibility. By understanding the causality behind each step—from the base-mediated activation of the amine to the pH-dependent extraction strategy—researchers can confidently execute this synthesis and generate high-purity 1-(Boc-amino)cyclopropanecarboxylic acid, a critical building block for the next generation of drug candidates.[3][8][]

References

-

Title: Di-tert-butyl dicarbonate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Di-tert-butyl dicarbonate - YouTube Source: YouTube URL: [Link]

-

Title: Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Source: Homework.Study.com URL: [Link]

-

Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide Source: Sciforum URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL: [Link]

-

Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

-

Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

-

Title: Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids Source: Semantic Scholar URL: [Link]

Sources

- 1. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Semantic Scholar [semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]

- 9. 1-(Boc-氨基)环丙基甲酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. homework.study.com [homework.study.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 14. peptide.com [peptide.com]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 1-(Boc-amino)cyclopropanecarboxylic Acid: Sourcing, Synthesis, and Application in Modern Drug Discovery

Introduction: The Strategic Value of the Constrained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Non-proteinogenic amino acids have emerged as invaluable building blocks in this endeavor, offering a means to escape the confines of traditional peptide-based therapeutics and explore new chemical space. Among these, 1-(Boc-amino)cyclopropanecarboxylic acid (Boc-Acpc-OH) stands out as a particularly strategic asset. Its rigid cyclopropane core imparts a unique conformational constraint on molecules, a feature that can significantly enhance metabolic stability, improve binding affinity to biological targets, and fine-tune physicochemical properties.[1] This guide provides an in-depth technical overview of Boc-Acpc-OH, from its commercial availability and synthesis to its critical role in the development of next-generation therapeutics.

Commercial Availability and Strategic Sourcing

1-(Boc-amino)cyclopropanecarboxylic acid is readily available from a variety of commercial suppliers, catering to needs ranging from academic research to large-scale pharmaceutical development. Sourcing decisions should be based on a combination of purity, scalability, cost, and supplier reliability.

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥98.0% (TLC) | Gram to multi-gram | Often provides detailed certificates of analysis and spectroscopic data. |

| Thermo Scientific | ~98% | Gram quantities | A reliable source for research-grade materials. |

| Chem-Impex | ≥99% (HPLC) | Gram to kilogram | Offers high-purity material suitable for demanding applications. |

| BOC Sciences | Custom | Milligram to ton | Specializes in bulk quantities and can provide GMP-grade material.[] |

| ChemicalBook | Varies | Varies | A platform listing multiple suppliers, primarily from Asia, offering competitive pricing for bulk orders.[3] |

| BLD Pharm | Varies | Gram to kilogram | Another supplier with a range of available quantities.[4] |

This table is a representative summary and not exhaustive. Researchers should always request quotes and specifications directly from suppliers.

Synthesis of 1-(Boc-amino)cyclopropanecarboxylic Acid: A Validated Protocol

The most common and efficient method for the synthesis of 1-(Boc-amino)cyclopropanecarboxylic acid is the protection of the commercially available 1-aminocyclopropane-1-carboxylic acid hydrochloride using di-tert-butyl dicarbonate (Boc₂O). This procedure is robust, scalable, and avoids the use of hazardous reagents.

Experimental Protocol: N-Boc Protection of 1-Aminocyclopropane-1-carboxylic Acid

Materials:

-

1-Aminocyclopropane-1-carboxylic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or a Dioxane/Water mixture

-

1N Hydrochloric Acid (HCl)